molecular formula C6H10F2O B3007032 5,5-Difluoro-4-methylpentan-2-one CAS No. 2375262-42-1

5,5-Difluoro-4-methylpentan-2-one

Cat. No.: B3007032
CAS No.: 2375262-42-1
M. Wt: 136.142
InChI Key: RAIKVPSHQOLTIZ-UHFFFAOYSA-N
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Description

5,5-Difluoro-4-methylpentan-2-one: is an organofluorine compound with the molecular formula C6H10F2O . It is a liquid at room temperature and is known for its unique chemical properties due to the presence of fluorine atoms. This compound is used in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-4-methylpentan-2-one typically involves the fluorination of 4-methylpentan-2-one. One common method is the reaction of 4-methylpentan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5,5-Difluoro-4-methylpentan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In studies involving enzyme inhibition and protein interactions due to its unique fluorine atoms.

    Medicine: Potential use in drug development for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-4-methylpentan-2-one involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows it to form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include binding to active sites of enzymes or interacting with cellular membranes.

Comparison with Similar Compounds

    4-Methylpentan-2-one: Lacks fluorine atoms, resulting in different chemical properties.

    5,5-Difluoro-2-pentanone: Similar structure but different positioning of the fluorine atoms.

    2,2-Difluoro-4-methylpentan-3-one: Another fluorinated ketone with different substitution patterns.

Uniqueness: 5,5-Difluoro-4-methylpentan-2-one is unique due to the specific positioning of its fluorine atoms, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

5,5-difluoro-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-4(6(7)8)3-5(2)9/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIKVPSHQOLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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